

A Technical Guide to Boc-D-Tyr(Bzl)-OH: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: Boc-D-Tyr(Bzl)-OH

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N- α -tert-Butoxycarbonyl-O-benzyl-D-tyrosine, commonly referred to as **Boc-D-Tyr(Bzl)-OH**. This key protected amino acid is a fundamental building block in solid-phase peptide synthesis (SPPS), particularly within the Boc/Bzl protection strategy. This document outlines its physicochemical properties, provides a detailed protocol for its use in peptide synthesis, and discusses its application in the development of therapeutic peptides.

Core Properties and Specifications

Boc-D-Tyr(Bzl)-OH is a derivative of the D-enantiomer of tyrosine. The α -amino group is protected by a tert-butyloxycarbonyl (Boc) group, which is labile to moderately strong acids, while the phenolic hydroxyl side chain is protected by a more stable benzyl (Bzl) group. This differential stability is crucial for its successful application in stepwise peptide synthesis.^{[1][2]}

Property	Value
CAS Number	63769-58-4[1][3][4][5]
Molecular Formula	C ₂₁ H ₂₅ NO ₅ [1][3][6]
Molecular Weight	371.43 g/mol [3][4][5][7]
Appearance	White to off-white powder[1]
Melting Point	108-113 °C[1]
Optical Rotation	[α] _{D20} = -29.5 ± 2.5° (c=1 in EtOH)[1]
Storage Temperature	2-8°C[7]

Applications in Peptide Synthesis and Drug Discovery

Boc-D-Tyr(Bzl)-OH is a vital reagent for the incorporation of D-tyrosine into peptide sequences. The inclusion of D-amino acids can significantly enhance the therapeutic properties of peptides by increasing their stability against enzymatic degradation and improving their receptor affinity and selectivity.

Its primary application is in Boc solid-phase peptide synthesis (SPPS), a robust and widely used method for the chemical synthesis of peptides.[3] The Boc/Bzl strategy relies on the graded acid lability of the protecting groups. The temporary N-α-Boc group is removed at each cycle with a moderate acid like trifluoroacetic acid (TFA), while the more permanent benzyl side-chain protecting group remains intact until the final cleavage step with a strong acid, such as anhydrous hydrogen fluoride (HF).[6][7]

This amino acid derivative is particularly valuable in the synthesis of:

- **Opioid Receptor Agonists:** The N-terminal tyrosine residue is critical for the opioid activity of enkephalins. Synthetic analogs often incorporate D-amino acids to increase potency and duration of action. Peptides synthesized using **Boc-D-Tyr(Bzl)-OH** can be designed to target opioid receptors, which are G-protein coupled receptors (GPCRs).[1]

- **Angiotensin II Receptor Antagonists:** Angiotensin II is a key peptide hormone in the regulation of blood pressure. By incorporating modified amino acids like D-tyrosine, researchers can develop potent and selective antagonists for the Angiotensin II receptor, which is also a GPCR.[5]
- **Novel Therapeutics:** Researchers in oncology and neurology utilize **Boc-D-Tyr(Bzl)-OH** to create peptides with improved efficacy and reduced side effects.[8]

Experimental Protocol: Boc Solid-Phase Peptide Synthesis (SPPS)

This section details a general protocol for the manual solid-phase synthesis of a peptide incorporating **Boc-D-Tyr(Bzl)-OH** on a Merrifield resin.

Materials:

- Merrifield resin (chloromethylated polystyrene)
- Boc-protected amino acids (including **Boc-D-Tyr(Bzl)-OH**)
- Dichloromethane (DCM)
- N,N-Dimethylformamide (DMF)
- Trifluoroacetic acid (TFA)
- Diisopropylethylamine (DIEA)
- Dicyclohexylcarbodiimide (DCC) or HBTU/HATU
- Hydroxybenzotriazole (HOBt)
- Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for final cleavage

Procedure:

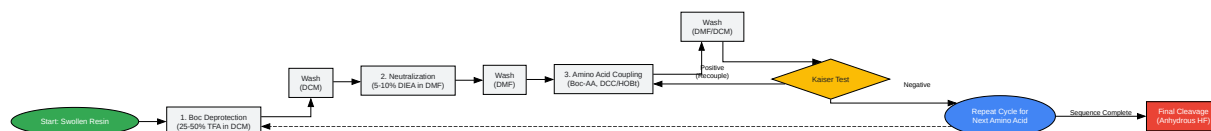
- **Resin Preparation and First Amino Acid Attachment:**

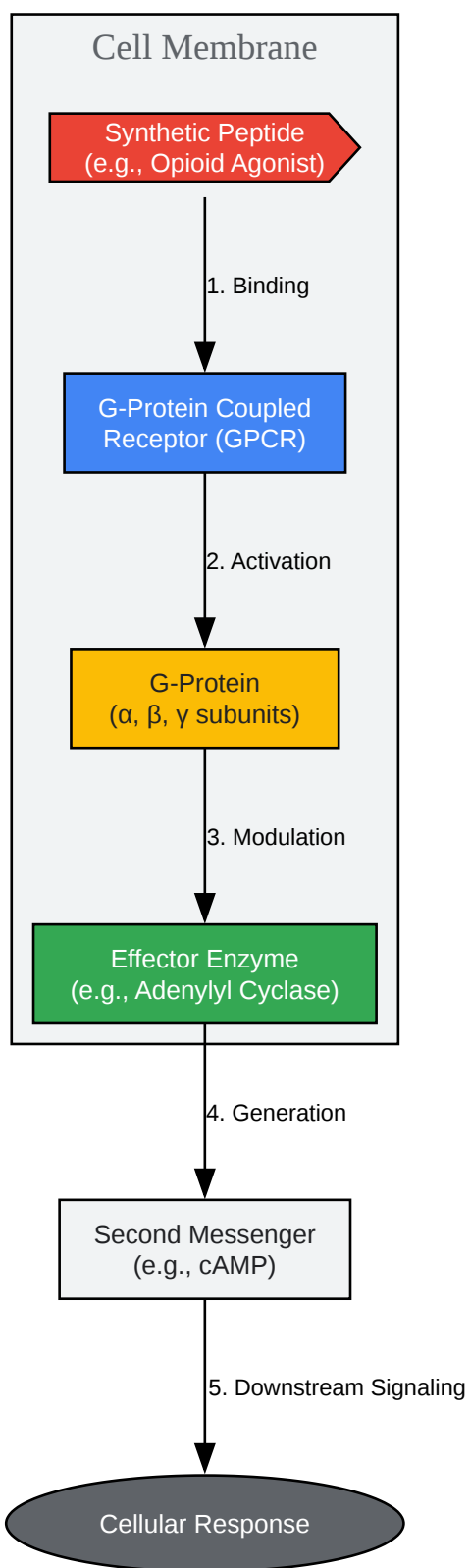
- Swell the Merrifield resin in DCM for 1-2 hours in a reaction vessel.[3]
- Attach the C-terminal Boc-protected amino acid to the resin, typically via the cesium salt method to minimize racemization.[7]
- Peptide Chain Elongation (Iterative Cycle):
 - Boc Deprotection:
 - Wash the resin with DCM.
 - Add a solution of 25-50% TFA in DCM to the resin and agitate for 2 minutes.[1][9]
 - Filter and add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.[9][10]
 - Wash the resin thoroughly with DCM to remove residual TFA.
 - Neutralization:
 - Wash the resin with DMF.
 - Add a solution of 5-10% DIEA in DMF and agitate for 5-10 minutes. Repeat this step.[6]
 - Wash the resin thoroughly with DMF to remove excess DIEA.
 - Amino Acid Coupling:
 - In a separate vial, dissolve the next Boc-amino acid (e.g., **Boc-D-Tyr(Bzl)-OH**) (3 equivalents) and a coupling agent like HOBt (3 eq.) in DMF.
 - Add the activator (e.g., DCC or HBTU, 3 eq.) and allow to pre-activate for 10 minutes.
 - Add the activated amino acid solution to the neutralized resin and agitate for 1-4 hours. Note: Sterically hindered amino acids like **Boc-D-Tyr(Bzl)-OH** may require longer coupling times or double coupling.[3]
 - Monitor the reaction completion using a qualitative test such as the Kaiser test.[3]

- Wash the resin with DMF and DCM to remove excess reagents and byproducts.
- Final Cleavage and Deprotection:
 - After the final amino acid has been coupled, wash the peptide-resin and dry it under vacuum.
 - Carefully cleave the peptide from the resin and remove all side-chain protecting groups (including the benzyl group from tyrosine) using a strong acid like anhydrous HF or TFMSA.^{[1][7]} This step must be performed with appropriate safety precautions.
 - Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash to remove scavengers and byproducts.
 - Lyophilize the crude peptide to obtain a white powder.
- Purification and Analysis:
 - Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
 - Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.

Visualizing Workflows and Pathways

To better illustrate the processes involved, the following diagrams outline the experimental workflow for Boc-SPPS and a representative signaling pathway activated by a synthesized peptide.





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